molecular formula C8H16NO2S+ B2729100 n-Hexanesulphonylacetonitrile CAS No. 203310-42-3

n-Hexanesulphonylacetonitrile

Cat. No.: B2729100
CAS No.: 203310-42-3
M. Wt: 190.29 g/mol
InChI Key: UZLCXPPRXFKZSC-UHFFFAOYSA-N
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Description

n-Hexanesulphonylacetonitrile is an organic compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . It is characterized by the presence of a sulfonyl group attached to a hexane chain and an acetonitrile group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Hexanesulphonylacetonitrile can be synthesized through the reaction of hexanesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonylacetonitrile bond.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Hexanesulphonylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Hexanesulphonylacetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of n-hexanesulphonylacetonitrile involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • n-Hexyl cyanomethyl sulfone
  • n-Hexylsulphonylacetonitrile
  • Acetonitrile, 2-(hexylsulfonyl)-

Uniqueness

n-Hexanesulphonylacetonitrile is unique due to its specific combination of a sulfonyl group and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

203310-42-3

Molecular Formula

C8H16NO2S+

Molecular Weight

190.29 g/mol

IUPAC Name

N-hexylsulfonylacetonitrilium

InChI

InChI=1S/C8H16NO2S/c1-3-5-6-7-8-12(10,11)9-4-2/h3,5-8H2,1-2H3/q+1

InChI Key

UZLCXPPRXFKZSC-UHFFFAOYSA-N

SMILES

CCCCCCS(=O)(=O)CC#N

Canonical SMILES

CCCCCCS(=O)(=O)[N+]#CC

solubility

not available

Origin of Product

United States

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